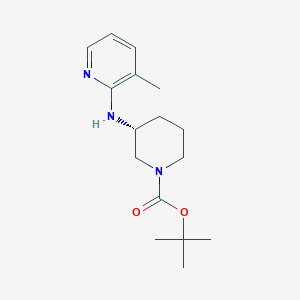![molecular formula C12H13N5S B8442699 3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8442699.png)
3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole is a heterocyclic compound that combines the structural features of piperazine, thiadiazole, and benzimidazole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole typically involves the reaction of 2-thiocyanatobenzimidazoles with piperazine under mild conditions. This reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions are generally mild, with temperatures ranging from room temperature to 60°C, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry are often applied to optimize the synthesis process. This includes the use of environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and energy consumption .
化学反応の分析
Types of Reactions
3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
科学的研究の応用
3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity, particularly against certain types of tumors.
作用機序
The mechanism of action of 3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins that are crucial for the survival and proliferation of microbial and cancer cells. The compound can bind to the active sites of these enzymes, thereby blocking their function and leading to cell death .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.
[1,2,5]Thiadiazolo[3,4-b]pyridines: Exhibits a variety of biological activities, including anticancer and antidiabetic properties.
3-(Piperazin-1-yl)-1,2-benzothiazole: Studied for its antibacterial activity.
Uniqueness
3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole is unique due to its combined structural features of piperazine, thiadiazole, and benzimidazole, which contribute to its diverse biological activities. Its ability to undergo various chemical modifications also makes it a versatile compound for drug development and other scientific research applications .
特性
分子式 |
C12H13N5S |
|---|---|
分子量 |
259.33 g/mol |
IUPAC名 |
1-piperazin-1-yl-[1,2,4]thiadiazolo[4,5-a]benzimidazole |
InChI |
InChI=1S/C12H13N5S/c1-2-4-10-9(3-1)14-12-17(10)11(15-18-12)16-7-5-13-6-8-16/h1-4,13H,5-8H2 |
InChIキー |
NTYSHMHTCCFFCJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NSC3=NC4=CC=CC=C4N23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine](/img/structure/B8442617.png)



![2-(2-Methoxyphenyl)-2-methyl-[1,3]dioxane](/img/structure/B8442675.png)

![N-[(3-bromophenyl)methyl]cyclopropanecarboxamide](/img/structure/B8442682.png)

![Benzoyl chloride, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(methylthio)-](/img/structure/B8442686.png)
![4-[4-(1-Naphthoyl)piperazin-1-yl]phenol](/img/structure/B8442694.png)




